

Application Notes: Quantitative Determination of Dihydroxylysinoxonorleucine (DHLNL) using a Competitive ELISA Assay

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Compound of Interest

Compound Name: Dihydroxylysinoxonorleucine

Cat. No.: B1204878

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Introduction

Dihydroxylysinoxonorleucine (DHLNL) is a crucial immature divalent crosslink in collagen, essential for the stabilization and mechanical strength of collagen fibrils.[1] The formation of DHLNL is a post-translational modification process orchestrated by the enzymes lysyl hydroxylase (LH) and lysyl oxidase (LOX).[1] Altered levels of DHLNL are associated with a variety of pathological conditions, including fibrosis, skeletal disorders, and cancer metastasis, highlighting its potential as a significant biomarker for disease diagnosis and therapeutic monitoring.[1] These application notes describe a detailed protocol for the quantitative determination of DHLNL in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is designed for researchers, scientists, and drug development professionals investigating collagen metabolism and related pathologies.

Assay Principle

This competitive ELISA is a quantitative immunoassay designed for the determination of small molecules like DHLNL. The assay operates on the principle of competition between the DHLNL present in the sample and a fixed amount of labeled DHLNL for a limited number of binding sites on a specific anti-DHLNL antibody coated on a microplate. As the concentration of DHLNL in the sample increases, the amount of labeled DHLNL that can bind to the antibody decreases. The resulting signal is therefore inversely proportional to the concentration of DHLNL in the sample.[2][3][4]

Experimental Protocols

Materials and Reagents

- High-binding 96-well microplate
- Purified **Dihydroxylysinoonorleucine** (DHLNL) standard
- Anti-DHLNL primary antibody
- DHLNL-Horseradish Peroxidase (HRP) conjugate
- Blocking Buffer (e.g., 1-5% BSA in PBS)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 1N HCl or 2N H₂SO₄)
- Sample Diluent (e.g., PBS)
- Microplate reader capable of measuring absorbance at 450 nm

Protocol 1: Competitive ELISA Procedure

- Coating:
 - Dilute the anti-DHLNL primary antibody to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).
 - Add 100 µL of the diluted antibody to each well of a 96-well microplate.
 - Incubate overnight at 4°C.
- Washing (1):
 - Aspirate the coating solution from each well.
 - Wash the plate three times with 200 µL of Wash Buffer per well.

- Blocking:
 - Add 200 μ L of Blocking Buffer to each well.
 - Incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Washing (2):
 - Aspirate the blocking solution and wash the plate three times with 200 μ L of Wash Buffer per well.
- Competitive Reaction:
 - Prepare serial dilutions of the DHLNL standard in Sample Diluent to create a standard curve (e.g., 0.1 ng/mL to 100 ng/mL).
 - Prepare unknown samples by diluting them in Sample Diluent.
 - In separate tubes, pre-incubate 50 μ L of each standard or sample with 50 μ L of a fixed, optimized concentration of DHLNL-HRP conjugate for 1 hour at room temperature.
 - Transfer 100 μ L of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.
 - Incubate for 1-2 hours at room temperature.
- Washing (3):
 - Aspirate the solution and wash the plate five times with 200 μ L of Wash Buffer per well.
- Substrate Development:
 - Add 100 μ L of TMB Substrate to each well.
 - Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
- Stopping the Reaction:
 - Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.

- Data Acquisition:
 - Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis

- Calculate the average absorbance for each set of standards and samples.
- Subtract the average absorbance of the blank (zero standard) from all other absorbance readings.
- Plot a standard curve of the mean absorbance versus the logarithm of the DHLNL concentration for the standards.
- The concentration of DHLNL in the samples can be determined by interpolating their absorbance values from the standard curve. The relationship will be inverse, where a lower absorbance indicates a higher concentration of DHLNL.

Data Presentation

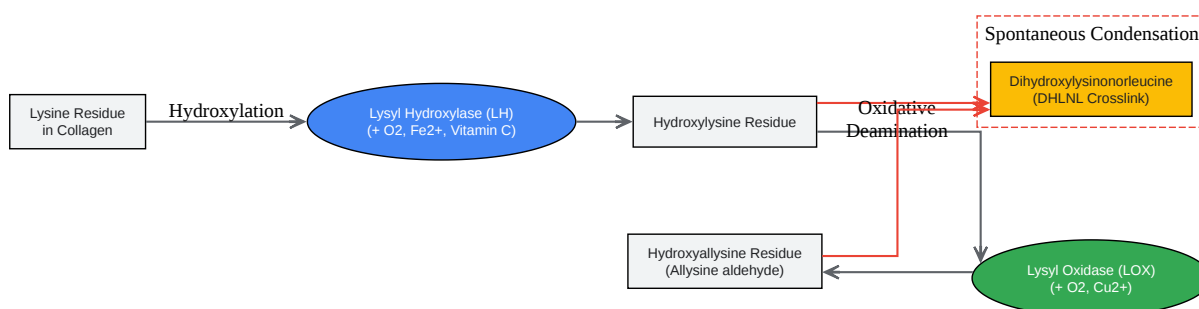
Table 1: Representative Data for DHLNL Competitive ELISA

DHLNL Standard (ng/mL)	Absorbance at 450 nm (Mean)	Standard Deviation	% B/B ₀
0	1.852	0.098	100.0
0.1	1.621	0.085	87.5
0.5	1.258	0.063	67.9
1.0	0.934	0.047	50.4
5.0	0.477	0.024	25.8
10.0	0.289	0.015	15.6
50.0	0.123	0.006	6.6
100.0	0.088	0.004	4.8

B/B₀ represents the ratio of the absorbance of a standard or sample to the absorbance of the zero standard.

Visualizations

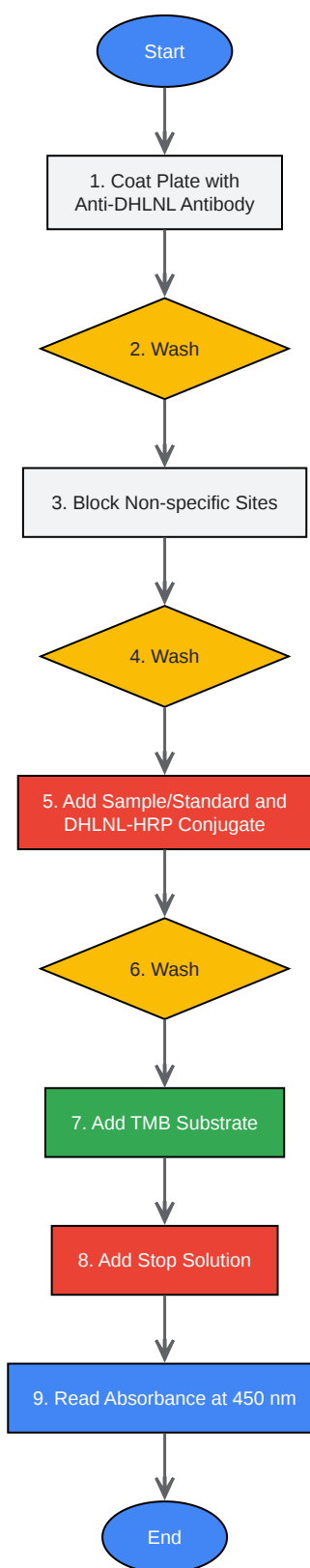
Signaling Pathway



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Caption: Biosynthesis pathway of **Dihydroxylysinoxonorleucine** (DHLNL).

Experimental Workflow



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Caption: Workflow for the competitive ELISA of DHLNL.

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